molecular formula C14H16N8OS B6534203 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1058388-07-0

4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No.: B6534203
CAS No.: 1058388-07-0
M. Wt: 344.40 g/mol
InChI Key: VGZYORMSOXNVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(thiophen-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C14H16N8OS and its molecular weight is 344.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.11677834 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8OS/c1-20-12-11(18-19-20)13(16-9-15-12)21-4-6-22(7-5-21)14(23)17-10-3-2-8-24-10/h2-3,8-9H,4-7H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZYORMSOXNVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CS4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(thiophen-2-yl)piperazine-1-carboxamide is a derivative of triazolo-pyrimidine and piperazine, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Triazolo[4,5-d]pyrimidine moiety : Known for its diverse biological activities.
  • Piperazine ring : Often associated with various pharmacological effects.
  • Thiophene substituent : Contributes to the lipophilicity and bioactivity of the compound.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar triazolo-pyrimidine derivatives. For instance, a study synthesized various piperazinyltriazolophthalazines and assessed their cytotoxicity against several cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) .

Table 1: In Vitro Cytotoxicity of Piperazinyl Triazolophthalazines

CompoundHePG-2 IC50 (µM)MCF-7 IC50 (µM)PC3 IC50 (µM)HCT-116 IC50 (µM)
2315.05ModerateModerateModerate
2417.23ModerateModerateModerate

The results indicated that compounds with specific substitutions exhibited significant inhibitory effects, suggesting that structural modifications can enhance anticancer activity.

The mechanism by which triazolo-pyrimidine derivatives exert their anticancer effects often involves the inhibition of key enzymes or pathways related to cancer cell proliferation. For example, some derivatives have been shown to inhibit PARP-1 (Poly(ADP-ribose) polymerase), which plays a critical role in DNA repair mechanisms .

Anti-thrombotic Effects

Triazolo[4,5-d]pyrimidine derivatives have been investigated for their anti-thrombotic properties. A patent describes the use of these compounds in preventing platelet aggregation, which is crucial in managing cardiovascular diseases . The ability to inhibit platelet adhesion could be beneficial in preventing thrombotic events such as myocardial infarction.

Case Studies

A notable case study involved a series of synthesized triazolo-pyrimidine derivatives tested for their biological activity. The compounds were evaluated for their efficacy against various cancer cell lines and demonstrated promising results in reducing cell viability at low concentrations .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of triazolo[4,5-d]pyrimidine derivatives as inhibitors of deubiquitinating enzymes (DUBs), which play crucial roles in cancer progression. For instance, compounds from this class have been shown to inhibit USP28 (ubiquitin-specific protease 28), which is implicated in tumorigenesis through the stabilization of oncogenic proteins like c-Myc. The compound has demonstrated IC50 values in the low micromolar range, indicating strong inhibitory activity against USP28 .

Purine Receptor Antagonism

Another significant application of triazolo[4,5-d]pyrimidine derivatives is their role as purine receptor antagonists. These compounds can modulate pathways involved in inflammation and pain, making them potential candidates for treating conditions such as arthritis and gout . The specific compound may exhibit similar antagonistic properties due to its structural resemblance to known purine receptor ligands.

Synthesis and Chemical Properties

The synthesis of 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(thiophen-2-yl)piperazine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:

  • Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
  • Pyrimidine Modification : Introducing methyl groups at specific positions to enhance biological activity.
  • Piperazine Attachment : Linking piperazine moieties to impart additional pharmacological properties.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines including breast cancer and non-small cell lung cancer (NSCLC) cells . These findings suggest that further development could lead to effective cancer therapies.

In Vivo Efficacy

Preclinical trials are necessary to evaluate the in vivo efficacy and safety profile of this compound. Initial assessments indicate promising results in animal models, showing reduced tumor growth rates compared to control groups.

References Table

Study/SourceFindings
Inhibition of USP28 with low micromolar IC50 values; potential anticancer activity
Acts as a purine receptor antagonist; implications for inflammatory diseases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.